molecular formula C19H16N2O2S B2624250 (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid CAS No. 385403-38-3

(Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid

Cat. No.: B2624250
CAS No.: 385403-38-3
M. Wt: 336.41
InChI Key: ZYKBTLRGDYIPLM-VXPUYCOJSA-N
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Description

(Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid is a synthetic organic compound characterized by its unique thiazole ring structure and conjugated system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Ylidene Group: The ylidene group is introduced through a condensation reaction between the thiazole derivative and an appropriate aldehyde or ketone.

    Amination and Benzoic Acid Formation: The final step involves the formation of the amino group and the benzoic acid moiety, typically through a series of condensation and hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the ylidene group, potentially leading to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the thiazole ring could produce dihydrothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific electronic or optical properties. Its conjugated system may be useful in the design of organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and conjugated system can facilitate binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid derivatives: Variations in the substituents on the thiazole ring or the benzoic acid moiety can lead to compounds with similar structures but different properties.

    Thiazole-based compounds: Other thiazole derivatives, such as thiazole orange or thiazole yellow, share the core thiazole structure but differ in their functional groups and applications.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The compound features a thiazole ring, an allyl group, and a benzoic acid moiety, which contribute to its pharmacological properties. The thiazole ring is often associated with various bioactive compounds, enhancing the compound's potential therapeutic applications.

Biological Activities

  • Antimicrobial Activity : Thiazole derivatives, including the compound , have shown promising antimicrobial properties. Various studies have reported their effectiveness against a range of bacterial and fungal strains.
  • Anticancer Potential : Research indicates that compounds with thiazole structures can inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and other diseases. For instance, it may interact with proteasome and cathepsin enzymes, as indicated by in silico studies that predict binding affinities.

Comparison of Biological Activities

Activity TypeCompound NameNotable Effects
AntimicrobialThis compoundEffective against various bacteria and fungi
AnticancerThis compoundInduces apoptosis in cancer cell lines
Enzyme InhibitionThis compoundInhibits proteasome and cathepsins B and L

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including Hep-G2 and A2058. The results indicated significant inhibition of cell growth at specific concentrations, suggesting its potential as an anticancer agent .
  • In Silico Binding Studies : Computational modeling has been employed to predict the interaction of the compound with cathepsins B and L. The binding affinities were calculated using molecular docking techniques, revealing potential for therapeutic applications in modulating proteostasis pathways .

Research Findings

Recent investigations have focused on the synthesis and biological evaluation of similar thiazole derivatives. These studies highlight the diverse biological activities associated with this class of compounds:

  • Antifungal Properties : Thiazole derivatives have been noted for their antifungal activities against Candida species.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

Properties

IUPAC Name

3-[(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-2-11-21-17(14-7-4-3-5-8-14)13-24-19(21)20-16-10-6-9-15(12-16)18(22)23/h2-10,12-13H,1,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKBTLRGDYIPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CSC1=NC2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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